Cas no 2228551-28-6 (tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate)

tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate
- EN300-1887990
- tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate
- 2228551-28-6
-
- インチ: 1S/C15H23FN2O4/c1-15(2,3)22-14(19)18-8-10(17)12-11(20-4)7-6-9(16)13(12)21-5/h6-7,10H,8,17H2,1-5H3,(H,18,19)
- InChIKey: PZNIHYPFMASUAX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=C1OC)C(CNC(=O)OC(C)(C)C)N)OC
計算された属性
- せいみつぶんしりょう: 314.16418538g/mol
- どういたいしつりょう: 314.16418538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887990-0.25g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 0.25g |
$999.0 | 2023-09-18 | ||
Enamine | EN300-1887990-1g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 1g |
$1086.0 | 2023-09-18 | ||
Enamine | EN300-1887990-0.1g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 0.1g |
$956.0 | 2023-09-18 | ||
Enamine | EN300-1887990-0.05g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 0.05g |
$912.0 | 2023-09-18 | ||
Enamine | EN300-1887990-2.5g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 2.5g |
$2127.0 | 2023-09-18 | ||
Enamine | EN300-1887990-1.0g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 1g |
$0.0 | 2023-06-01 | ||
Enamine | EN300-1887990-10g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 10g |
$4667.0 | 2023-09-18 | ||
Enamine | EN300-1887990-5g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 5g |
$3147.0 | 2023-09-18 | ||
Enamine | EN300-1887990-0.5g |
tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate |
2228551-28-6 | 0.5g |
$1043.0 | 2023-09-18 |
tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamateに関する追加情報
Research Brief on tert-Butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate (CAS: 2228551-28-6)
The compound tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate (CAS: 2228551-28-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated and dimethoxylated phenyl ring, serves as a crucial intermediate in the synthesis of novel bioactive compounds. Its structural features make it a promising candidate for the development of therapeutics targeting neurological disorders and inflammatory diseases.
Recent studies have focused on the synthetic pathways and pharmacological potential of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate, highlighting its scalability and high yield (85-90%). The study emphasized the compound's role as a precursor in the synthesis of potent sigma-1 receptor ligands, which are being investigated for their neuroprotective effects in Alzheimer's disease models.
In addition to its synthetic utility, this compound has shown intriguing biological activity. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate exhibit moderate inhibitory activity against pro-inflammatory cytokines, particularly TNF-α and IL-6. These findings suggest potential applications in the treatment of chronic inflammatory conditions such as rheumatoid arthritis.
The mechanism of action of this compound and its derivatives is currently under investigation. Preliminary data from in vitro studies indicate that the fluorine atom at the 3-position of the phenyl ring plays a critical role in enhancing membrane permeability and target binding affinity. Molecular docking simulations have revealed favorable interactions with various enzyme active sites, particularly those involved in neurotransmitter regulation.
From a drug development perspective, the stability and pharmacokinetic properties of tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate have been evaluated in recent preclinical studies. The compound demonstrates favorable metabolic stability in liver microsome assays, with a half-life exceeding 120 minutes in human hepatocytes. These characteristics, combined with its relatively low cytotoxicity (IC50 > 100 μM in HEK293 cells), make it an attractive scaffold for further medicinal chemistry optimization.
Several pharmaceutical companies have included this compound in their discovery pipelines. Patent filings from 2023-2024 reveal its incorporation into novel drug candidates targeting both central nervous system disorders and autoimmune diseases. The versatility of this chemical scaffold is evidenced by its appearance in multiple patent families covering diverse therapeutic areas.
Future research directions for this compound include exploration of its enantiomeric purity effects on biological activity, as the chiral center at the 2-amino position may significantly influence receptor binding. Additionally, researchers are investigating prodrug strategies to enhance the bioavailability of derivatives while maintaining the advantageous properties of the parent molecule.
In conclusion, tert-butyl N-2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethylcarbamate (CAS: 2228551-28-6) represents a valuable chemical entity with multiple applications in drug discovery. Its recent emergence in both academic and industrial research underscores its potential as a versatile building block for the development of novel therapeutics. Continued investigation of this compound and its derivatives will likely yield important insights for medicinal chemistry and contribute to the advancement of treatments for challenging medical conditions.
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